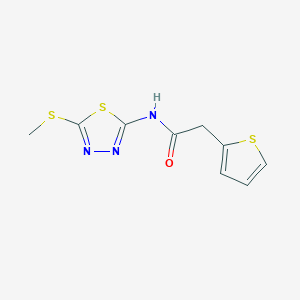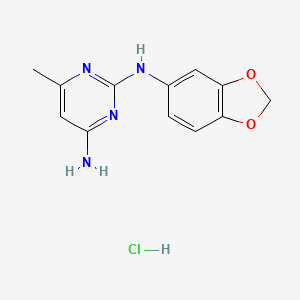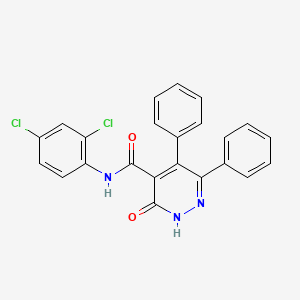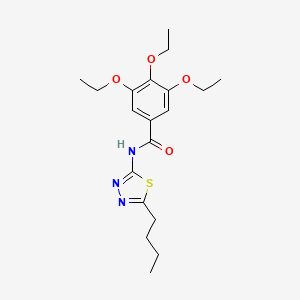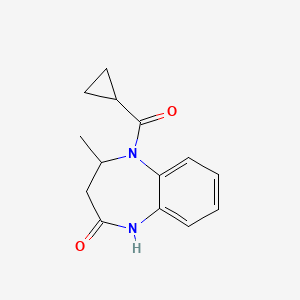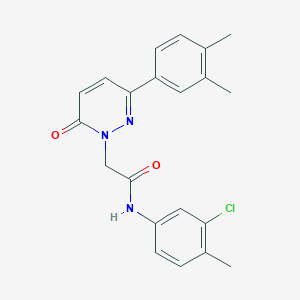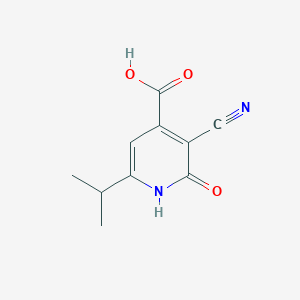
3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a cyano group at the third position, an isopropyl group at the sixth position, a keto group at the second position, and a carboxylic acid group at the fourth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form an intermediate, which then reacts with active methylene nitriles to afford the desired compound . The reaction conditions typically involve refluxing the reactants in ethanol in the presence of a catalytic amount of glacial acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor antagonists. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Studies have indicated that these derivatives may possess antiproliferative, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can act as a receptor antagonist by binding to receptors and preventing the binding of natural ligands. The pathways involved in these interactions include inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 4-Cyano-2-oxo-1,2-dihydropyridine-3-carboxamide
- 6-Mercapto-2-oxonicotinic acid
Comparison: Compared to similar compounds, 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of the isopropyl group at the sixth position and the cyano group at the third position. These structural features contribute to its distinct chemical reactivity and biological activity. For instance, the isopropyl group enhances its lipophilicity, which can improve its interaction with biological membranes and targets .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
3-cyano-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5(2)8-3-6(10(14)15)7(4-11)9(13)12-8/h3,5H,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
ZYGBDLIMKOVILB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=O)N1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate](/img/structure/B14878290.png)

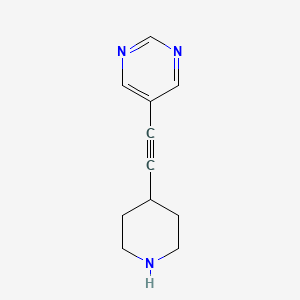
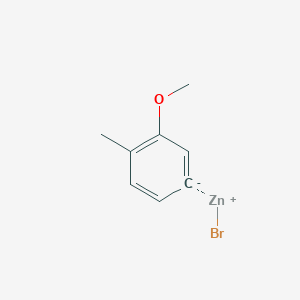
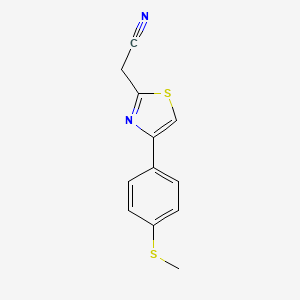
![3-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14878311.png)
